molecular formula C19H22N4O4 B2970199 6-Amino-3-isopropyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 371137-70-1

6-Amino-3-isopropyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2970199
CAS No.: 371137-70-1
M. Wt: 370.409
InChI Key: AQXRGZIUDXGFHP-UHFFFAOYSA-N
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Description

This compound is a pyranopyrazole derivative with the molecular formula C₁₉H₂₂N₄O₄ (molecular weight: 370.41 g/mol) . It features a 3,4,5-trimethoxyphenyl substituent at position 4 and an isopropyl group at position 2. Its synthesis involves a one-pot multicomponent reaction (MCR) using urea as an organocatalyst in aqueous ethanol, yielding 89% under mild conditions . The crystal structure reveals a flattened boat conformation in the pyran ring, with strong intermolecular hydrogen bonding (N–H⋯N, N–H⋯O) and π-π interactions between pyrazole rings (centroid distance: 3.621 Å) .

Properties

IUPAC Name

6-amino-3-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-9(2)16-15-14(11(8-20)18(21)27-19(15)23-22-16)10-6-12(24-3)17(26-5)13(7-10)25-4/h6-7,9,14H,21H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXRGZIUDXGFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Amino-3-isopropyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as piperidine . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Amino-3-isopropyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes like tubulin, heat shock protein 90, and thioredoxin reductase . These interactions can lead to the disruption of cellular processes, ultimately resulting in anti-cancer and anti-inflammatory effects. The compound may also modulate signaling pathways, such as the ERK pathway, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Substituent Variations

Key structural differences among analogs lie in the substituents at positions 3 and 4:

  • Position 3 :
    • Methyl (common, e.g., 5d, 5e, 5f) .
    • Isopropyl (target compound), increasing steric bulk and lipophilicity .
  • Position 4 :
    • Electron-withdrawing groups : Nitro (5d: 4-nitrophenyl), chloro (5e: 3-chlorophenyl; 5f: 4-chlorophenyl) .
    • Electron-donating groups : Methoxy (5i: 4-methoxyphenyl; target: 3,4,5-trimethoxyphenyl) .
    • Heterocycles : Thiophene (Table 6, entry 10) .
2.2. Physical and Spectral Properties
Compound (Reference) Substituents (Position 4) Melting Point (°C) Yield (%) Notable Spectral Data (¹H NMR)
Target Compound 3,4,5-Trimethoxyphenyl 218–220 89 δ 12.11 (NH), 3.72/3.64 (OCH₃), 1.87 (CH₃)
5d 4-Nitrophenyl 194–195 90+ δ 7.51–8.21 (Ar–H, NO₂)
5f 4-Bromophenyl 179–180 90+ δ 7.51 (d, J = 8 Hz, Br–C₆H₄)
5g 4-Methoxyphenyl 211–212 90+ δ 6.98–7.09 (Ar–H, OCH₃)
5d 4-Fluorophenyl 244–245 96 δ 7.12–7.20 (Ar–F)
3t 4-Chlorophenyl 170–171 80 δ 7.57–7.42 (Cl–C₆H₄)
  • Melting Points : The target compound’s higher melting point (218–220°C) compared to analogs with single substituents (e.g., 5d: 194°C) is attributed to enhanced hydrogen bonding and π-π stacking from the trimethoxy group .
  • Spectral Features : The trimethoxy group in the target compound produces distinct ¹H NMR signals at δ 3.72 and 3.64 ppm, absent in halogen- or nitro-substituted analogs .

Key Differentiators of the Target Compound

Green Synthesis: Urea-catalyzed MCR avoids toxic solvents, contrasting with ionic liquid or nanostructure-based methods .

Biological Activity

6-Amino-3-isopropyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities.

  • Molecular Formula : C19H22N4O4
  • Molecular Weight : 370.40238 g/mol
  • CAS Number : [31538420]

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been studied for its ability to inhibit various cancer cell lines. Notably:

  • Mechanism of Action : It is believed to interfere with signaling pathways involved in tumor growth, particularly those associated with BRAF(V600E) and EGFR targets .
  • Case Study : In vitro studies demonstrated that the compound showed cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of this compound with doxorubicin resulted in enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential for use in combination therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. The compound has shown promise in:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that it can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models .
  • Mechanism : The compound may modulate the NF-kB signaling pathway, which plays a crucial role in inflammation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

  • Broad-Spectrum Activity : Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study involving various pyrazole derivatives highlighted significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of the trimethoxyphenyl group significantly enhances the antitumor activity compared to other substituents.
  • Positioning of Functional Groups : The positioning of the amino and carbonitrile groups appears to be critical for maintaining biological activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of MCF-7 and MDA-MB-231 cell lines
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntimicrobialEffective against Staphylococcus aureus and E. coli

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